REACTION_SMILES
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[Br:15][CH2:16][C:17]([F:18])([F:19])[F:20].[C:9](=[O:10])([O-:11])[O-:12].[Cl-:26].[K+:13].[K+:14].[Na+:27].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[OH:1][c:2]1[cH:3][cH:4][c:5]([CH3:8])[n:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][c:5]([CH3:8])[n:6][cH:7]1)[CH2:16][C:17]([F:18])([F:19])[F:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)CBr
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1ccc(O)cn1
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Name
|
|
Type
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product
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Smiles
|
Cc1ccc(OCC(F)(F)F)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |